molecular formula C11H6OS B1605656 8h-Indeno[1,2-c]thiophen-8-one CAS No. 23062-43-3

8h-Indeno[1,2-c]thiophen-8-one

Cat. No. B1605656
CAS RN: 23062-43-3
M. Wt: 186.23 g/mol
InChI Key: PRQSSPXKMOIQST-UHFFFAOYSA-N
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Description

8h-Indeno[1,2-c]thiophen-8-one is a heterocyclic compound . It has a molecular weight of 186.23 .


Synthesis Analysis

The synthesis of 8h-Indeno[1,2-c]thiophen-8-one involves a palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno [1,2-c]thiophen-8-ols . The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno [1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .


Molecular Structure Analysis

The molecular formula of 8h-Indeno[1,2-c]thiophen-8-one is C11H6OS . The InChI code is 1S/C11H7OS/c12-11-8-4-2-1-3-7 (8)9-5-13-6-10 (9)11/h1-6,13H .


Physical And Chemical Properties Analysis

8h-Indeno[1,2-c]thiophen-8-one is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Application 1: Stereoselective Synthesis of Axially Chiral Biaryl Diketones

  • Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the stereoselective synthesis of axially chiral biaryl diketones. This process involves a point-to-axial chirality transfer reaction of optical dihydrophenanthrene-9,10-diols .
  • Methods of Application or Experimental Procedures : Two sets of conditions were developed for this synthesis. The first involves a basic tBuOK/air atmosphere, and the second an acidic NaClO/n-Bu4NHSO4. These conditions were used to oxidatively cleave the C-C bond, resulting in the formation of axially chiral biaryl diketones .
  • Results or Outcomes : The reaction proceeds with high regional selectivity and results in the formation of optically active thiophene-phenyl atropisomers and stereoisomeric 8H-Indeno[1,2-c]thiophen-8-ols . The synthetic applications of the obtained chiral aryl diketones were also briefly studied .

Application 2: Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols

  • Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the atroposelective kinetic resolution of 8H-Indeno[1,2-c]thiophen-8-ols via a palladium-catalyzed C–C bond cleavage reaction .
  • Methods of Application or Experimental Procedures : The reaction proceeds in a highly regioselective manner. The palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols is carried out .
  • Results or Outcomes : Both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses . The synthetic applications of the obtained thiophenyl atropisomers were briefly investigated .

Application 3: Synthesis of Spiro[[8H]indeno[2,1-b]-thiophene-8,9′-fluorene] Building Block

  • Summary of the Application : “8h-Indeno[1,2-c]thiophen-8-one” is used in the synthesis of a novel spiro[[8H]indeno[2,1-b]-thiophene-8,9′-fluorene] building block for blue light-emitting materials .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available information. However, the synthesis of such compounds typically involves multi-step organic reactions under controlled conditions .
  • Results or Outcomes : The synthesis results in a novel spiro[[8H]indeno[2,1-b]-thiophen-8,9′-fluorene] building block, which has potential applications in the development of blue light-emitting materials .

Safety And Hazards

The safety information for 8h-Indeno[1,2-c]thiophen-8-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

indeno[1,2-c]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6OS/c12-11-8-4-2-1-3-7(8)9-5-13-6-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQSSPXKMOIQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302215
Record name 8h-indeno[1,2-c]thiophen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8h-Indeno[1,2-c]thiophen-8-one

CAS RN

23062-43-3
Record name 8H-Indeno[1,2-c]thiophen-8-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Indeno(1,2-c)thiophen-8-one
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Record name 23062-43-3
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Record name 8h-indeno[1,2-c]thiophen-8-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DWH MacDowell, AT Jeffries - The Journal of Organic Chemistry, 1970 - ACS Publications
The syntheses of 4H-indeno [1, 2-6] thiophene (2) and 8H-indeno [1, 2-c] thiophene (3) are described. Upon metalation with ro-butyllithium and treatment with Dry Ice, the former yields …
Number of citations: 30 pubs.acs.org
YN Wu, R Fu, NN Wang, WJ Hao, G Li… - The Journal of …, 2016 - ACS Publications
A new copper-catalyzed sulfur-enabled dehydrobicyclization of 1,6-enynes using potassium sulfide as a sulfurating reagent has been established, providing a straightforward access …
Number of citations: 24 pubs.acs.org
L Aurelio, C Valant, BL Flynn, PM Sexton… - Journal of medicinal …, 2010 - ACS Publications
2-Amino-3-benzoylthiophenes (2A3BTs) have been widely reported to act as allosteric enhancers (AEs) at the A 1 adenosine receptor (A 1 AR). Herein we describe the synthesis of a …
Number of citations: 33 pubs.acs.org
M Bancerz, LA Huck, WJ Leigh… - Journal of Physical …, 2010 - Wiley Online Library
The 9-fluorenyl cation is a member of the 4N Hückel antiaromatic series of intermediates, first observed by time-resolved spectroscopy on UV photo-excitation of 9-fluorenol. Thiophene …
Number of citations: 13 onlinelibrary.wiley.com

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